molecular formula C23H20N4O3S2 B10867682 methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10867682
M. Wt: 464.6 g/mol
InChI Key: RHCCSEADHLGFCK-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the thiophene and methylphenyl groups. The final steps involve the acetylation and esterification reactions to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[4-(4-METHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The thiophene ring can interact with biological membranes, affecting their permeability and function. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N4O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H20N4O3S2/c1-15-5-11-18(12-6-15)27-21(19-4-3-13-31-19)25-26-23(27)32-14-20(28)24-17-9-7-16(8-10-17)22(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)

InChI Key

RHCCSEADHLGFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4

Origin of Product

United States

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